Vertihemiptellide B
Description
Vertihemiptellide B is a dimeric epipolythiodioxopiperazine (ETP) natural product isolated from the insect-pathogenic fungus Verticillium hemipterigenum BCC 1449 . Its molecular formula is C₂₁H₃₄N₈O₇S₂, and it features a complex organic skeleton with multiple functional groups, including disulfide bonds, hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) groups . The compound is structurally related to vertihemiptellide A, with differences in substituents at positions R1–R6 (e.g., hydrogen, oxygen, or carbon-based groups) . ETPs like this compound are known for their bioactivity, though its specific biological roles (e.g., antimicrobial, cytotoxic) remain under investigation .
Properties
Molecular Formula |
C25H26N4O6S4 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(1R,4R,7R,10R)-4,10-dibenzyl-1,7-bis(hydroxymethyl)-5-methyl-2,3,8,9-tetrathia-5,11,13,15-tetrazatricyclo[8.2.2.24,7]hexadecane-6,12,14,16-tetrone |
InChI |
InChI=1S/C25H26N4O6S4/c1-29-21(35)24(15-31)28-20(34)25(29,13-17-10-6-3-7-11-17)39-37-23(14-30)19(33)26-22(36-38-24,18(32)27-23)12-16-8-4-2-5-9-16/h2-11,30-31H,12-15H2,1H3,(H,26,33)(H,27,32)(H,28,34)/t22-,23-,24-,25-/m1/s1 |
InChI Key |
ZQJZMGLUHHLCJH-ZGFBMJKBSA-N |
Isomeric SMILES |
CN1C(=O)[C@@]2(NC(=O)[C@]1(SS[C@@]3(C(=O)N[C@@](C(=O)N3)(SS2)CC4=CC=CC=C4)CO)CC5=CC=CC=C5)CO |
Canonical SMILES |
CN1C(=O)C2(NC(=O)C1(SSC3(C(=O)NC(C(=O)N3)(SS2)CC4=CC=CC=C4)CO)CC5=CC=CC=C5)CO |
Synonyms |
vertihemiptellide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Vertihemiptellide B belongs to the ETP class, which includes dimeric and monomeric derivatives. Key structural analogs are:
| Compound | Molecular Formula | Key Structural Features | Source Organism |
|---|---|---|---|
| This compound | C₂₁H₃₄N₈O₇S₂ | Dimeric ETP linked via two disulfide bonds; R1–R6 substituents include H, O, and C groups. | Verticillium hemipterigenum |
| Vertihemiptellide A | C₂₀H₃₂N₈O₆S₂ | Similar dimeric ETP but with distinct substituents (e.g., methyl group at R1). | Verticillium hemipterigenum |
| Hyalodendrin | C₁₈H₂₈N₄O₆S₂ | Monomeric ETP; 3R,6R or 3S,6R stereochemistry; derived from L-phenylalanine and L-serine. | Hyalodendron spp. |
| Gliovictin | C₁₉H₃₀N₄O₇S₂ | Monomeric ETP with a hydroxylated side chain; stereoisomeric variability. | Gliocladium spp. |
| Trichodermamide A | C₁₇H₂₄N₄O₆S₂ | Monomeric ETP; isolation artifact formed under alkaline conditions. | Penicillium spp. |
Key Structural Insights :
- Unlike trichodermamide A, which is an isolation artifact, this compound is likely a naturally occurring compound, though artificial dimerization during extraction cannot be fully ruled out .
Critical Analysis :
- Dimeric vs. Monomeric ETPs: this compound’s dimeric architecture may confer superior pharmacokinetic properties compared to hyalodendrin or gliovictin, though this requires validation .
- Stereochemical Influence : Unlike hyalodendrin, which exhibits stereoisomer-dependent activity, this compound’s stereochemistry remains uncharacterized, leaving a gap in structure-activity relationship (SAR) studies .
- Synthetic Accessibility : Vertihemiptellide A has been synthesized asymmetrically, but this compound’s synthesis is unreported, limiting scaled bioactivity trials .
Challenges in Comparative Studies
- Isolation Artifacts : Alkaline extraction conditions can convert precursors like pretrichodermamide A into trichodermamide A, raising questions about this compound’s natural occurrence .
- Data Gaps: Limited bioassay data for this compound versus well-characterized ETPs like rostratin A hinder mechanistic comparisons .
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the structural and functional properties of Vertihemiptellide B?
- Methodological Answer: Begin with high-resolution spectroscopic techniques (e.g., NMR, X-ray crystallography) to determine molecular structure, followed by in vitro assays to assess biological activity. Ensure purity validation via HPLC or mass spectrometry. Experimental protocols must be documented in detail to enable reproducibility, including solvent systems, temperature controls, and instrumentation parameters .
Q. What analytical methods are recommended for validating the stability of this compound under varying physiological conditions?
- Methodological Answer: Conduct stability studies using simulated physiological buffers (e.g., PBS at pH 7.4) and monitor degradation via time-course HPLC-UV or LC-MS. Compare results against control compounds with known stability profiles. Statistical analysis (e.g., ANOVA) should confirm significance of observed changes .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer: Perform a systematic literature review to identify variables affecting bioactivity (e.g., assay type, cell lines, concentration ranges). Replicate conflicting experiments under standardized conditions, and apply meta-analysis tools to quantify heterogeneity. Use the Benjamini-Hochberg procedure to control false discovery rates in multi-test scenarios .
Advanced Research Questions
Q. What strategies can resolve contradictory findings in the mechanism of action (MoA) of this compound?
- Methodological Answer: Employ orthogonal approaches such as CRISPR-based gene knockout screens paired with proteomic profiling to identify primary targets. Validate findings using surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations to model interactions. Cross-validate results with independent labs to rule out technical artifacts .
Q. How can multi-omics integration improve understanding of this compound’s effects on cellular pathways?
- Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-MS/MS) datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and network analysis (Cytoscape) to identify convergent nodes. Apply mixed-effects models to account for batch variability and ensure biological replicates meet power analysis requirements .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer: Design a library of analogs with systematic modifications (e.g., substituent variations, stereochemical changes). Test derivatives using high-throughput screening (HTS) platforms and correlate activity data with computational descriptors (e.g., logP, polar surface area). Apply machine learning (random forests, SVM) to predict SAR trends and prioritize synthetic targets .
Methodological Best Practices
- Data Integrity: Maintain lab notebooks with timestamped entries, raw data backups, and version-controlled metadata. Use tools like Electronic Lab Notebooks (ELNs) for traceability .
- Ethical Standards: Avoid data fabrication/falsification; disclose conflicts of interest. Cite primary literature for known compounds and provide full characterization for novel derivatives .
- Statistical Rigor: Predefine significance thresholds, adjust for multiple comparisons, and report effect sizes with confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
